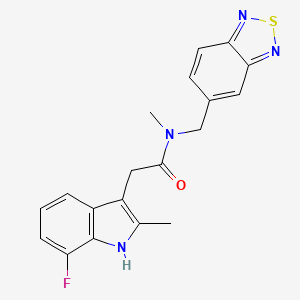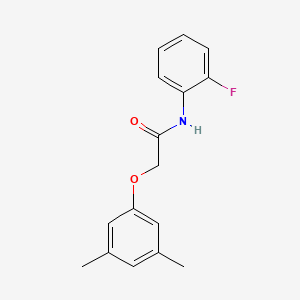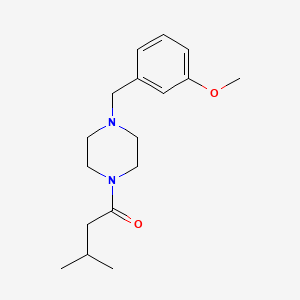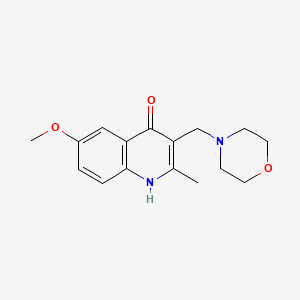
6-(4-bromobenzoyl)-3-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6-(4-bromobenzoyl)-3-cyclohexene-1-carboxylic acid" is a chemical compound that may be of interest due to its unique structure, which includes a bromobenzoyl group attached to a cyclohexene ring. While direct studies on this specific compound are scarce, insights can be derived from research on related chemical entities and their synthesis, structural analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of cyclohexene derivatives often involves reactions starting from cyclohexene or its halogenated forms. For instance, Lee et al. (2005) described the synthesis of enantiopure cyclitols from (′)-3-bromocyclohexene mediated by intramolecular oxyselenenylation, demonstrating a method that could potentially be adapted for synthesizing related compounds (Lee et al., 2005). Furthermore, the bromination of cyclohexene derivatives, as discussed by Bellucci et al. (1972), provides insight into halogenation reactions that could be relevant for introducing bromobenzoyl groups (Bellucci et al., 1972).
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives and their halogenated counterparts can be elucidated using techniques such as NMR, ESI-MS, and X-ray diffraction, as demonstrated in the synthesis and characterization of related compounds. For example, the study by Mori et al. (2020) on "6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid" highlights the use of these techniques for structural analysis (Mori et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving cyclohexene derivatives can vary widely depending on the functional groups present. For instance, the study on bromination and epoxydation of cyclohexene derivatives by Bellucci et al. (1972) showcases how different reagents and conditions can lead to various products, indicating the versatility of cyclohexene as a starting material (Bellucci et al., 1972).
Physical Properties Analysis
The physical properties of cyclohexene derivatives, such as melting points, boiling points, and solubility, can be influenced by the nature of the substituents attached to the cyclohexene ring. Studies like those conducted by Jin et al. (2014) on organic acid–base adducts provide insights into how different functional groups affect these properties (Jin et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of cyclohexene derivatives are crucial for understanding their potential applications and behaviors in various chemical contexts. The catalytic activities and reaction mechanisms explored in the synthesis of functionalized cyclohexa-1,3-dienes by Feng et al. (2018) illustrate the chemical versatility of cyclohexene-based compounds (Feng et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(4-bromobenzoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-2,5-8,11-12H,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXCZGZEZFUISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5614030.png)
![2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5614033.png)
![6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5614039.png)


![1-(1-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}propyl)-1H-pyrazole](/img/structure/B5614051.png)
![N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}biphenyl-4-carboxamide](/img/structure/B5614058.png)
![2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5614073.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5614082.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5614101.png)
![3,3,8-trimethyl-8-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5614114.png)
